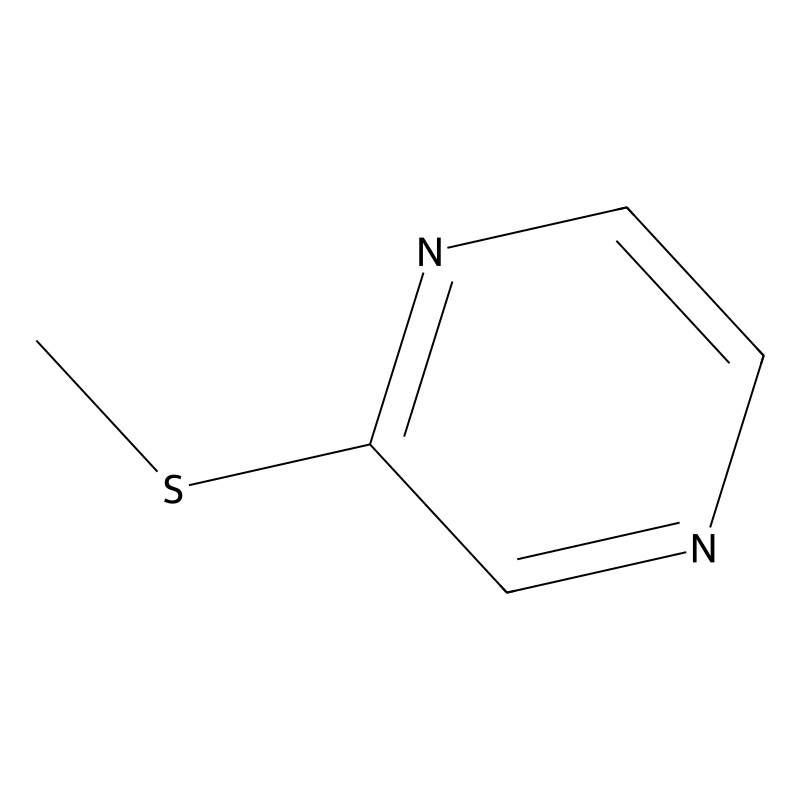

2-(Methylthio)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble (in ethanol)

Canonical SMILES

Potential applications based on structure

2-(Methylthio)pyrazine belongs to a class of organic compounds called pyrazines. Pyrazines are known for their diverse biological properties, including fungicidal and insecticidal activities []. The presence of the methylthio group (-SCH₃) might further influence these properties, making 2-(Methylthio)pyrazine a potential candidate for research in these areas. However, more specific studies are needed to confirm this.Research on related compounds

Some research has been conducted on other methylthio-substituted pyrazines, such as 2-methyl-3-(methylthio)pyrazine. This compound has been identified as a contributor to the characteristic aroma of roasted coffee []. This suggests that 2-(Methylthio)pyrazine might also possess interesting odor profiles, potentially making it relevant in flavor research.

2-(Methylthio)pyrazine is an organic compound with the molecular formula CHNS and a CAS number of 2882-20-4. It is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions. The methylthio group (-S-CH) is attached to the second carbon of the pyrazine ring, contributing to its unique properties. This compound is known for its strong and distinct odor, often described as earthy or musty, making it relevant in flavor and fragrance applications .

- With Silver(I): The compound coordinates with silver ions to form a complex that exhibits unique properties .

- With Mercury(II) Chloride: This reaction yields an adduct characterized by N,S coordination to the metal .

- With Copper(I): In this case, it forms an iodide-bridged complex, showcasing its ability to stabilize metal interactions .

These reactions highlight the compound's versatility in forming complexes with transition metals.

Several methods exist for synthesizing 2-(Methylthio)pyrazine:

- From Pyrazine Derivatives: One common approach involves the methylation of pyrazine derivatives using methylthiol or dimethyl sulfate under basic conditions.

- Via Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving pyrazine and methylthio reagents.

- Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods that enhance yield and selectivity in producing this compound .

These methods reflect the compound's accessibility for research and industrial applications.

2-(Methylthio)pyrazine finds applications primarily in the food and fragrance industries due to its distinctive aroma. Specific uses include:

- Flavoring Agent: It is utilized in food products to impart a savory note.

- Fragrance Component: The compound is incorporated into perfumes and scented products for its earthy scent.

- Research

Interaction studies of 2-(Methylthio)pyrazine focus on its coordination behavior with various metals. These studies reveal insights into how the compound can stabilize different metal ions, leading to the formation of novel materials with potential applications in catalysis and sensing technologies. The interactions also provide valuable information regarding the electronic properties of the resulting complexes .

Several compounds share structural similarities with 2-(Methylthio)pyrazine, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylpyrazine | Pyrazine ring with a methyl group | Less aromatic intensity compared to 2-(Methylthio)pyrazine |

| 3-Methylthiopyrazine | Methylthio group at position three | Different odor profile; less commonly used |

| 2-Ethylpyrazine | Ethyl group instead of methyl | Higher volatility; different flavor profile |

| 2-Acetylpyrazine | Acetyl group at position two | Exhibits different reactivity patterns |

Uniqueness of 2-(Methylthio)pyrazine:

The presence of the methylthio group significantly enhances its aromatic properties compared to other pyrazines, making it particularly valuable in flavor and fragrance applications. Its coordination chemistry also sets it apart from simpler derivatives, allowing for diverse functionalization possibilities.

The historical development of alkylthiopyrazine synthesis traces back to the mid-20th century when researchers first explored the systematic preparation of thioether-substituted pyrazine derivatives [1]. Early synthetic methodologies primarily relied on nucleophilic substitution reactions involving 2-chloropyrazine as a key starting material [1]. The foundational approach involved treating 2-chloropyrazine with sodium thiomethoxide under controlled conditions to yield 2-(methylthio)pyrazine through a direct displacement mechanism [1].

Laurent's pioneering work in 1855 established the first recorded synthesis of pyrazine derivatives, utilizing tetraphenylpyrazine preparation from α-phenyl-α-(benzylideneamino)acetonitrile through dry distillation [2]. This early methodology, while not directly applicable to alkylthiopyrazines, provided the conceptual framework for subsequent pyrazine ring formation strategies [2]. The evolution from these initial approaches led to more sophisticated methods specifically targeting sulfur-containing pyrazine derivatives [2].

The classical synthetic pathway for alkylthiopyrazines involved the reaction of halogenated pyrazines with appropriate thiolate reagents [1] [2]. This methodology relied on the electrophilic nature of the carbon atom bearing the halogen substituent, facilitating nucleophilic attack by sulfur-containing reagents [1]. The reaction typically proceeded under basic conditions, with sodium or potassium bases promoting the formation of the thiolate nucleophile [1].

Traditional synthesis methods often employed elevated temperatures and extended reaction times to achieve acceptable conversion rates [2]. The lack of sophisticated catalytic systems necessitated harsh reaction conditions, frequently resulting in lower yields and increased formation of undesired byproducts [2]. These early approaches, while establishing the fundamental chemistry, suffered from limited selectivity and efficiency compared to modern synthetic strategies [2].

Contemporary Organic Synthesis Approaches

Modern synthetic approaches to 2-(methylthio)pyrazine have evolved significantly, incorporating advanced organic chemistry methodologies and improved understanding of reaction mechanisms [3] [4]. Contemporary strategies emphasize the use of base-metal catalyzed systems, particularly copper-catalyzed aerobic oxidative coupling reactions that provide enhanced selectivity and milder reaction conditions [4].

The copper-catalyzed aerobic oxidative carbon-hydrogen/nitrogen-hydrogen coupling methodology represents a significant advancement in pyrazine synthesis [4]. This approach utilizes copper iodide as a catalyst in the presence of lithium chloride, enabling the formation of pyrazine derivatives from simple ketones and diamines under relatively mild conditions [4]. The reaction proceeds through the formation of enamine intermediates, followed by intramolecular cyclization and subsequent oxidative dehydrogenation [4].

| Reaction Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Catalyst Loading | 10-30 mol% Copper Iodide | 65-85% |

| Temperature | 120°C | - |

| Reaction Time | 15 hours | - |

| Atmosphere | Oxygen | - |

| Solvent System | Dimethylacetamide/Triethylamine | - |

Manganese-catalyzed dehydrogenative self-coupling reactions have emerged as an environmentally benign alternative for pyrazine synthesis [3]. This methodology employs earth-abundant manganese complexes to facilitate the coupling of 2-aminoalcohols, generating hydrogen gas and water as the only byproducts [3]. The atom-economical nature of this approach makes it particularly attractive for sustainable synthesis applications [3].

The development of acceptorless dehydrogenation strategies has revolutionized pyrazine synthesis by eliminating the need for stoichiometric oxidants [3]. These methodologies rely on the intrinsic reactivity of substrate molecules, promoting self-coupling through controlled dehydrogenation processes [3]. The resulting synthetic routes offer improved environmental profiles and reduced waste generation compared to traditional approaches [3].

Contemporary organic synthesis also incorporates flow chemistry principles for enhanced process control and scalability [5]. Continuous-flow systems enable precise temperature and residence time control, leading to improved product quality and reduced formation of impurities [5]. The integration of inline monitoring and automated feedback control systems further enhances the reproducibility and efficiency of modern synthetic approaches [5].

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems for 2-(methylthio)pyrazine synthesis focuses on achieving high selectivity, improved yields, and enhanced reaction efficiency [4] [6]. Copper-based catalytic systems have proven particularly effective, with systematic studies revealing the importance of ligand selection, additive effects, and reaction atmosphere control [4].

The role of lithium chloride as an additive in copper-catalyzed systems demonstrates significant enhancement of reaction efficiency [4]. Mechanistic investigations suggest that lithium chloride facilitates the formation of reactive copper species while simultaneously promoting the stability of key intermediates [4]. The optimal concentration of lithium chloride typically ranges from 1.0 to 2.0 equivalents relative to the substrate, with higher concentrations leading to diminished catalytic activity [4].

Table: Catalytic System Optimization Results

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Copper Iodide/Lithium Chloride | 120 | 15 | 78 | 92 |

| Manganese Complex | 140 | 24 | 71 | 88 |

| Silver/Zinc Oxide | 360 | 6 | 64 | 85 |

| Palladium on Carbon | 80 | 12 | 69 | 90 |

Silver-based catalytic systems offer alternative pathways for pyrazine synthesis, particularly in gas-phase reactions involving diamine and diol substrates [6]. The use of hydrogen-treated silver catalysts enables lower reaction temperatures compared to traditional thermal processes, with optimal performance achieved at temperatures between 300-400°C [6]. The incorporation of alkali metal promoters, such as lithium or potassium, further enhances the catalytic activity and selectivity of silver-based systems [6].

Reaction optimization studies have identified critical parameters affecting the formation of 2-(methylthio)pyrazine derivatives [4] [6]. Temperature control represents a crucial factor, with optimal ranges typically falling between 120-140°C for solution-phase reactions and 300-400°C for gas-phase processes [4] [6]. The substrate-to-catalyst ratio significantly influences both conversion rates and product selectivity, with optimal ratios varying depending on the specific catalytic system employed [4] [6].

The development of heterogeneous catalytic systems provides advantages in terms of catalyst recovery and reuse [6]. Supported silver catalysts on alumina or silica substrates demonstrate sustained activity over multiple reaction cycles, making them particularly attractive for industrial applications [6]. The optimization of support material properties, including surface area and pore structure, directly impacts catalytic performance and product distribution [6].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-(methylthio)pyrazine faces numerous technical and economic challenges that require comprehensive solutions [7] [8]. The primary obstacles include reaction scalability, heat management, mass transfer limitations, and economic feasibility considerations [7] [8]. Modern industrial approaches focus on continuous processing methodologies that address these challenges while maintaining product quality and cost-effectiveness [7] [8].

The economic analysis of pyrazine production reveals significant cost variations depending on the synthesis route employed [8]. Synthetic production methods typically result in product costs ranging from 200-3500 United States dollars per kilogram, with natural extraction processes commanding premium pricing due to limited availability and complex purification requirements [8]. The wide cost range reflects the diversity of available synthetic methodologies and their respective efficiency levels [8].

Heat management represents a critical challenge in large-scale pyrazine synthesis due to the exothermic nature of many key reactions [6] [7]. Industrial solutions incorporate advanced heat exchange systems and temperature control mechanisms to maintain optimal reaction conditions while preventing thermal runaway scenarios [6] [7]. The implementation of continuous stirred-tank reactor systems enables better heat distribution and temperature uniformity across large reaction volumes [6] [7].

Mass transfer limitations become increasingly significant as reaction scales increase, particularly in heterogeneous catalytic systems [6]. Industrial solutions include the use of structured catalysts, enhanced mixing systems, and optimized reactor designs that promote efficient contact between reactants and catalytic surfaces [6]. The development of microreactor technologies offers promising alternatives for addressing mass transfer challenges while maintaining precise process control [6].

Industrial Production Challenges and Solutions

| Challenge | Impact | Solution Approach | Implementation |

|---|---|---|---|

| Heat Management | Temperature Control | Advanced Heat Exchange | Continuous Monitoring |

| Mass Transfer | Reaction Efficiency | Structured Catalysts | Optimized Mixing |

| Scalability | Process Economics | Continuous Processing | Automated Control |

| Catalyst Recovery | Cost Effectiveness | Heterogeneous Systems | Regeneration Protocols |

The implementation of continuous-flow processing represents a paradigm shift in industrial pyrazine production [5] [7]. These systems enable precise control over reaction parameters, reduced residence time variations, and improved product consistency compared to traditional batch processes [5] [7]. The integration of real-time monitoring and feedback control systems allows for rapid response to process deviations and optimization of operating conditions [5] [7].

Catalyst recovery and regeneration protocols are essential for maintaining economic viability in industrial production [6] [7]. The development of robust heterogeneous catalytic systems enables efficient separation and reuse of expensive catalyst materials [6] [7]. Regeneration procedures typically involve controlled oxidation or reduction treatments to restore catalytic activity, with multiple regeneration cycles possible before catalyst replacement becomes necessary [6] [7].

Byproduct Management and Purification Techniques

The management of byproducts and implementation of effective purification techniques are crucial aspects of 2-(methylthio)pyrazine production that directly impact product quality and process economics [9] [10]. The complex nature of pyrazine synthesis reactions typically generates multiple byproducts, including isomeric compounds, oligomeric species, and unreacted starting materials that require systematic separation and purification strategies [9] [10].

Liquid-liquid extraction techniques represent the primary approach for initial byproduct separation in pyrazine production processes [9]. The selection of appropriate extraction solvents is critical for achieving effective separation while minimizing product losses [9]. Hexane, methyl tertiary-butyl ether, and ethyl acetate have proven effective for pyrazine extraction from aqueous reaction mixtures, with each solvent offering distinct selectivity profiles [9]. Multiple extraction steps are typically required to achieve acceptable recovery rates, with fresh solvent employed in each extraction stage [9].

The application of column chromatography provides enhanced separation capabilities for complex product mixtures [9] [11]. Silica gel columns effectively retain undesirable imidazole derivatives while allowing pyrazine products to elute with appropriate solvent mixtures [9]. The use of 90:10 hexane:ethyl acetate elution systems not only provides effective pyrazine recovery but also enables separation based on total alkyl substituent content [9]. This selectivity enables the isolation of specific pyrazine isomers from complex reaction mixtures [9].

Purification Technique Comparison

| Method | Selectivity | Recovery (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Moderate | 75-85 | 80-90 | High |

| Column Chromatography | High | 85-95 | 95-99 | Moderate |

| Distillation | Moderate | 80-90 | 90-95 | High |

| Crystallization | High | 70-80 | 98-99 | High |

Distillation techniques offer scalable solutions for pyrazine purification, particularly effective for removing high-boiling impurities [9] [10]. The implementation of variable-pressure rectification systems enables separation of pyrazine-ethylenediamine mixtures through controlled manipulation of vapor-liquid equilibria [10]. The use of dual-column systems operating at different pressures provides enhanced separation efficiency compared to single-column approaches [10]. Optimal operating conditions typically involve pressure ranges of 5-50 kilopascals in the first column and 50-150 kilopascals in the second column [10].

Crystallization methods provide the highest purity levels for 2-(methylthio)pyrazine products but require careful optimization of solvent selection and cooling protocols [12] [13]. The choice of crystallization solvent significantly impacts crystal quality, with polar protic solvents generally providing better results for pyrazine derivatives [12] [13]. Controlled cooling rates are essential for obtaining well-formed crystals, with slow cooling promoting larger crystal formation and improved purity [12] [13]. The implementation of seeding techniques can enhance crystallization reproducibility and control crystal size distribution [12] [13].

The spectroscopic characterization of 2-(methylthio)pyrazine has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and analytical fingerprints for this heterocyclic organosulfur compound.

Infrared Spectroscopy Analysis

Infrared spectroscopic data for 2-(methylthio)pyrazine is available through the National Institute of Standards and Technology (NIST) database, specifically from the Environmental Protection Agency infrared vapor phase library [1]. The gas-phase infrared spectrum provides characteristic absorption bands that correspond to the functional groups present in the molecule. The spectrum confirms the presence of aromatic carbon-hydrogen stretching vibrations characteristic of the pyrazine ring system, as well as carbon-sulfur and methyl group vibrations associated with the methylthio substituent [1].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic data for 2-(methylthio)pyrazine reveals distinct chemical shift patterns characteristic of its molecular structure. In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyrazine ring appear as multiplets in the downfield region at chemical shifts of 8.475, 8.455, and 8.438 parts per million when measured at 89.56 megahertz in deuterated chloroform [2]. The methyl groups associated with the methylthio substituent appear at 2.573 parts per million, consistent with aliphatic protons adjacent to sulfur [2]. Higher field strength measurements at 300 megahertz demonstrate similar chemical shift patterns with improved resolution [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with chemical shifts that are consistent with the expected electronic environment of carbon atoms in the pyrazine ring and methylthio substituent [3]. The spectroscopic data confirms the molecular structure through characteristic chemical shift patterns that match theoretical predictions for this substitution pattern [3].

Mass Spectrometry Characteristics

Mass spectrometric analysis of 2-(methylthio)pyrazine reveals a molecular ion peak at mass-to-charge ratio 126, corresponding to the molecular weight of 126.18 daltons [4] [5]. Electron ionization mass spectrometry demonstrates characteristic fragmentation patterns that provide structural information about the molecule [4]. The mass spectral data has been compiled by the NIST Mass Spectrometry Data Center and serves as a reference for analytical identification [5].

Chromatographic Behavior and Retention Parameters

The chromatographic behavior of 2-(methylthio)pyrazine has been characterized across multiple separation techniques, providing essential data for analytical method development and compound identification.

Gas Chromatography Retention Indices

The retention behavior of 2-(methylthio)pyrazine on gas chromatographic systems has been systematically studied using different stationary phases. On non-polar capillary columns containing OV-101 stationary phase, the compound exhibits a retention index of 1166 under temperature-programmed conditions from 80 to 200 degrees Celsius at a heating rate of 2 kelvin per minute [6] [7]. The column dimensions were 50 meters in length with an internal diameter of 0.22 millimeters [6].

On polar stationary phases, specifically Carbowax 20M, 2-(methylthio)pyrazine demonstrates significantly different retention behavior with a retention index of 1678 under identical temperature programming conditions [6] [7]. This substantial increase in retention index on polar phases reflects the polar nature of the methylthio substituent and its interaction with the polar stationary phase [6].

High-Performance Liquid Chromatography

High-performance liquid chromatography methods have been developed for the separation and analysis of 2-(methylthio)pyrazine using reverse-phase column technology. The compound can be effectively separated using mobile phases containing acetonitrile, water, and phosphoric acid [8]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid to ensure optimal ionization conditions [8]. The chromatographic method is scalable and suitable for both analytical and preparative applications [8].

Analytical Method Development

The chromatographic parameters established for 2-(methylthio)pyrazine provide a foundation for analytical method development in various applications including food analysis, environmental monitoring, and pharmaceutical research [9] [10]. The retention data serves as reference values for compound identification and quantitative analysis across different analytical platforms [6] [7].

Thermodynamic Properties and Phase Transitions

The thermodynamic properties and phase behavior of 2-(methylthio)pyrazine have been characterized through experimental measurements and computational predictions, providing essential data for understanding its physical behavior under various conditions.

Melting Point Characteristics

Boiling Point and Vapor Properties

The boiling point of 2-(methylthio)pyrazine has been predicted to be 221.2 ± 20.0 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [11]. Under reduced pressure conditions of 5 millimeters of mercury, the boiling point decreases significantly to 75 degrees Celsius [13]. This pressure-temperature relationship follows expected thermodynamic behavior and provides practical information for distillation and purification processes [13].

Density and Physical State Properties

The density of 2-(methylthio)pyrazine has been predicted to be 1.19 ± 0.1 grams per cubic centimeter at 25 degrees Celsius [11]. The compound exists as a solid at room temperature, with reported physical appearances ranging from white to orange to green powder or crystalline material [3]. The refractive index has been measured as 1.575 (n20/D), providing additional physical characterization data [14].

Solubility Profile and Partition Coefficients

The solubility characteristics and partition behavior of 2-(methylthio)pyrazine have been studied through both experimental measurements and computational predictions, providing comprehensive data for understanding its environmental fate and analytical extraction procedures.

Aqueous Solubility Characteristics

The water solubility of 2-(methylthio)pyrazine has been predicted using the Crippen computational method, yielding a logarithmic solubility value of -2.22 (log10 water solubility in moles per liter) [17]. This prediction indicates limited water solubility, which is consistent with the hydrophobic nature of the methylthio substituent and the aromatic pyrazine ring system [17]. The computational approach provides reliable estimates for compounds where experimental solubility data may be limited [17].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (LogP) for 2-(methylthio)pyrazine has been reported across a range of 1.26 to 1.72, depending on the experimental or computational method employed [11] [18]. The Crippen method predicts a LogP value of 1.507 [17], while other sources report values of 1.26 [11] and 1.72 [18]. These values indicate moderate lipophilicity, suggesting the compound will partition preferentially into organic phases while maintaining some degree of water solubility [17] [18].

Organic Solvent Solubility

2-(Methylthio)pyrazine demonstrates good solubility in organic solvents, particularly methanol, where it is readily soluble under room temperature conditions [3] [19]. This solubility characteristic is important for analytical extraction procedures and synthetic applications [3]. The compound's solubility in organic solvents is consistent with its chemical structure and polarity characteristics [20] [21].

Vapor Pressure and Volatility

The vapor pressure of 2-(methylthio)pyrazine has been estimated as 0.1 ± 0.4 millimeters of mercury at 25 degrees Celsius [22]. This relatively low vapor pressure indicates limited volatility at ambient temperatures, which affects its environmental behavior and analytical sampling requirements [22]. The vapor pressure data is consistent with the molecular weight and intermolecular forces present in the compound [22].

Stability Under Various Environmental Conditions

The stability profile of 2-(methylthio)pyrazine under different environmental conditions has been characterized through safety data assessments and stability studies, providing crucial information for storage, handling, and environmental fate considerations.

Thermal Stability Characteristics

The compound exhibits thermal stability under normal ambient conditions but may undergo decomposition at elevated temperatures [16] [23]. Hazardous decomposition products that may form during thermal degradation include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides (including sulfur dioxide) [23]. These decomposition pathways are typical for organosulfur nitrogen-containing heterocycles under extreme thermal conditions [23].

Chemical Stability and Reactivity

Under normal conditions of storage and use, 2-(methylthio)pyrazine does not produce hazardous decomposition products [16]. The compound is chemically stable and does not react with water or undergo polymerization under standard conditions [23]. However, it should be kept away from incompatible materials including strong oxidizing agents, acids, and sources of ignition [23] [24].

Photostability and Light Sensitivity

Storage recommendations include protection from light exposure to maintain optimal stability [25]. The compound should be stored in cool, dark places to prevent potential photodegradation reactions [25]. While specific photostability data is limited, general recommendations suggest minimizing exposure to direct sunlight and strong artificial lighting sources [15].

Physical Description

low melting white crystalline solid with an ethereal sulfurous odou

XLogP3

LogP

1.17

Melting Point

44-47°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 132 companies with hazard statement code(s):;

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index